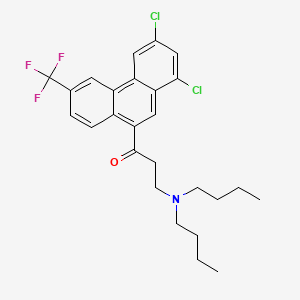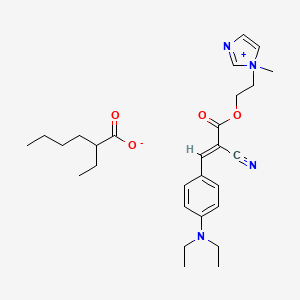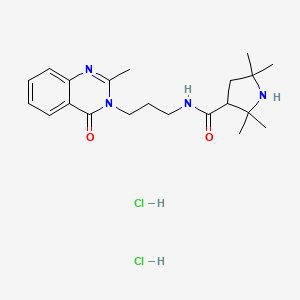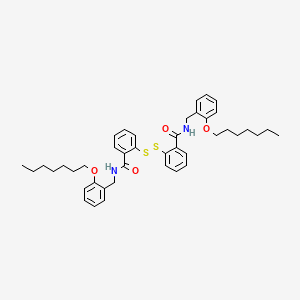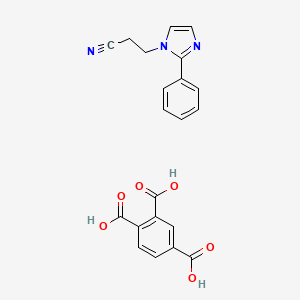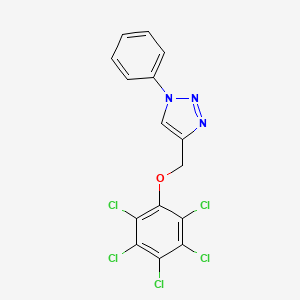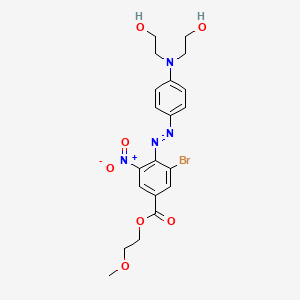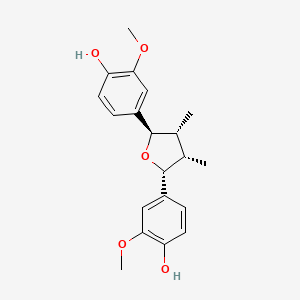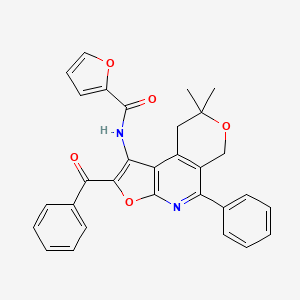
Benzenamine, 4-(1-methylbutoxy)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-(1-methylbutoxy)-, hydrochloride: is a chemical compound with the molecular formula C11H18ClNO. It is a derivative of benzenamine (aniline) where the hydrogen atom at the para position is substituted with a 1-methylbutoxy group. This compound is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-(1-methylbutoxy)-, hydrochloride typically involves the reaction of 4-nitrobenzenamine with 1-methylbutanol under acidic conditions to form the corresponding 4-(1-methylbutoxy)benzenamine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using recrystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzenamine, 4-(1-methylbutoxy)-, hydrochloride can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 1-methylbutoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides (Cl-, Br-) under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 4-(1-methylbutoxy)benzenamine.
Substitution: Various substituted benzenamine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Benzenamine, 4-(1-methylbutoxy)-, hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound can be used as a model molecule to study the interactions of aromatic amines with biological macromolecules such as proteins and DNA.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the formulation of certain polymers and resins.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-(1-methylbutoxy)-, hydrochloride involves its interaction with various molecular targets. The aromatic amine group can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. The 1-methylbutoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparaison Avec Des Composés Similaires
Benzenamine (Aniline): The parent compound, lacking the 1-methylbutoxy group.
4-Methoxybenzenamine: Similar structure but with a methoxy group instead of a 1-methylbutoxy group.
4-Ethoxybenzenamine: Contains an ethoxy group at the para position.
Uniqueness: Benzenamine, 4-(1-methylbutoxy)-, hydrochloride is unique due to the presence of the 1-methylbutoxy group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
138859-29-7 |
|---|---|
Formule moléculaire |
C11H18ClNO |
Poids moléculaire |
215.72 g/mol |
Nom IUPAC |
4-pentan-2-yloxyaniline;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-4-9(2)13-11-7-5-10(12)6-8-11;/h5-9H,3-4,12H2,1-2H3;1H |
Clé InChI |
SODDNNJNEBUBAY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)OC1=CC=C(C=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



